N-Ethyl-N-methylcyclohexanamine
Description
N-Ethyl-N-methylcyclohexanamine (CAS 57880-93-0), with the molecular formula C₉H₁₉N and molecular weight 141.25 g/mol, is a tertiary amine featuring a cyclohexane ring substituted with ethyl and methyl groups on the nitrogen atom. Its structural attributes include:
- SMILES:
CCN(C)C1CCCCC1 - InChIKey:
PSRABQSGTFZLOM-UHFFFAOYSA-N - Substituents: One ethyl (-CH₂CH₃) and one methyl (-CH₃) group attached to the nitrogen, alongside a cyclohexyl ring . The compound is characterized by 29 atoms (19 H, 9 C, 1 N) and 10 non-hydrogen bonds, including a six-membered cyclohexane ring and a tertiary amine group. It is utilized as an intermediate in organic synthesis, though specific industrial applications are less documented .
Properties
CAS No. |
57880-93-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-ethyl-N-methylcyclohexanamine |
InChI |
InChI=1S/C9H19N/c1-3-10(2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
PSRABQSGTFZLOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares N-Ethyl-N-methylcyclohexanamine with four analogous cyclohexanamine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Nitrogen | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 57880-93-0 | C₉H₁₉N | 141.25 | Ethyl, Methyl | Tertiary amine; single cyclohexyl ring |
| N-Methylcyclohexanamine | 100-60-7 | C₇H₁₅N | 113.20 | Methyl | Primary amine; one cyclohexyl ring |
| N-Ethylcyclohexylamine | 5459-93-8 | C₈H₁₇N | 127.23 | Ethyl | Primary amine; one cyclohexyl ring |
| N,N-Diethylcyclohexanamine | Not Provided | C₁₀H₂₁N | 155.28 | Two Ethyl Groups | Tertiary amine; single cyclohexyl ring |
| N-Methyldicyclohexylamine | 7560-83-0 | C₁₃H₂₅N | 195.35 | Methyl, Two Cyclohexyl Groups | Tertiary amine; bulky bicyclic structure |
Key Observations :
- Substituent Effects : Increasing alkyl chain length (e.g., methyl → ethyl) or adding bulkier groups (e.g., cyclohexyl) elevates molecular weight and steric hindrance, impacting reactivity and solubility .
- Amine Classification : N-Methylcyclohexanamine (primary amine) differs significantly in reactivity compared to tertiary analogs like this compound, which exhibit reduced nucleophilicity .
Physical Properties
- Density : N-Methylcyclohexanamine has a reported density of 0.868 g/mL at 25°C . Data for other compounds are unavailable in the evidence.
- Boiling Points: Not explicitly provided, but tertiary amines generally exhibit higher boiling points than primary amines due to increased molecular weight and van der Waals interactions.
Preparation Methods
Catalytic Hydrogenation for N-Ethylation
The foundational step in this two-stage process involves synthesizing N-ethylcyclohexylamine via reductive amination of cyclohexanone and ethylamine. As detailed in the patent CN103435494A, cyclohexanone reacts with ethylamine in the presence of palladium-carbon (Pd/C) or platinum-carbon (Pt/C) catalysts under hydrogen pressure (0.5–5 MPa) and elevated temperatures (30–150°C). The reaction proceeds in a high-pressure autoclave, with solvents such as methanol or ethanol facilitating homogeneous mixing.
Key reaction parameters :
-
Catalyst loading : 0.5–1.2% by weight relative to reactants.
-
Hydrogen pressure : 2.5 MPa ensures complete reduction of the imine intermediate.
This method achieves a 95.7% yield of N-ethylcyclohexylamine with 99.2% purity after distillation. The selectivity for monoalkylation exceeds 90%, attributed to the controlled addition of cyclohexanone via a metering pump, which minimizes polyalkylation byproducts.
N-Methylation of N-Ethylcyclohexylamine
The second stage introduces a methyl group to N-ethylcyclohexylamine using methanol as the alkylating agent. As reported by ChemicalBook, platinum-on-carbon (Pt/C) catalyzes this transformation under hydrogen pressure (30 bar) at 130°C for 36 hours. Sodium hydroxide acts as a base to scavenge hydrogen chloride generated during the reaction.
Optimization insights :
-
Solvent selection : Methanol serves dual roles as solvent and methyl donor.
-
Catalyst reuse : Pt/C retains 85% activity after three cycles, reducing costs.
This step yields N-ethyl-N-methylcyclohexanamine with 74% efficiency, though prolonged reaction times may degrade the product.
One-Pot N-Ethylation and N-Methylation Using Formaldehyde and Hydrogen
Simultaneous Alkylation via Paraformaldehyde
A streamlined approach employs paraformaldehyde as a methylating agent alongside ethylamine. The Royal Society of Chemistry (RSC) outlines a protocol where cyclohexylamine reacts with formaldehyde and hydrogen in tetrahydrofuran (THF) at 140°C for 9 hours. The autoclave-based system ensures uniform gas-liquid mixing, with hydrogen pressures maintained at 0.5 MPa.
Mechanistic considerations :
-
Formaldehyde decomposes to generate methylene intermediates, which undergo nucleophilic attack by the amine.
-
Hydrogen facilitates the reduction of Schiff base intermediates to the final tertiary amine.
This method produces this compound hydrochloride with 89% yield after column chromatography. While efficient, the requirement for anhydrous conditions and specialized equipment limits scalability.
Anti-Markovnikov Hydroamination of Alkenes
Lanthanide-Catalyzed Alkene Functionalization
The anti-Markovnikov hydroamination of alkenes offers an alternative route, albeit less directly applicable. As reviewed by the American Chemical Society (ACS), organolanthanide catalysts such as Cp*₂SmCH(SiMe₃)₂ promote the addition of amines to alkenes with anti-Markovnikov regioselectivity. For this compound, this would involve reacting cyclohexene with a pre-formed ethylmethylamine derivative.
Catalytic performance :
-
Turnover frequency (TOF) : 14 h⁻¹ for neodymium-based systems at 60°C.
-
Selectivity : Steric effects from the cyclohexyl group favor monoalkylation.
While theoretically viable, this method remains underexplored for tertiary amines and requires further validation.
Comparative Analysis of Synthetic Methods
Key observations :
Q & A
Q. What are the standard synthetic routes for N-Ethyl-N-methylcyclohexanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via N-alkylation of methylcyclohexanamine with ethylating agents (e.g., ethyl halides) under basic conditions. A catalytic approach using carboxylic acids and silane reductants (e.g., phenylsilane) can also achieve selective alkylation . Key factors include:
- Temperature : Reactions at 60°C optimize kinetic control to minimize over-alkylation (e.g., quaternary ammonium salt formation) .
- Solvent choice : Non-polar solvents like hexadecane reduce side reactions compared to polar solvents .
- Stoichiometry : A 1:1.2 molar ratio of amine to alkylating agent balances efficiency and byproduct suppression .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors, as acute toxicity data are incomplete .
- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources to prevent electrostatic discharge .
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography : GC-MS or HPLC with a polar stationary phase (e.g., C18) resolves impurities from the main product .
- Spectroscopy : Compare H NMR chemical shifts (e.g., δ 1.2–1.6 ppm for cyclohexyl protons) and FT-IR amine N-H stretches (~3300 cm) to NIST reference data .
- Physical properties : Cross-check boiling points and vapor pressure (e.g., 0.01 mmHg at 25°C) against authoritative databases like PubChem or EPA DSSTox .
Advanced Research Questions
Q. How can side reactions (e.g., quaternary ammonium salt formation) be minimized during synthesis?
- Stepwise alkylation : First methylate cyclohexanamine, then introduce the ethyl group to reduce steric hindrance and over-alkylation .
- Catalytic optimization : Use palladium catalysts with bulky ligands to selectively promote mono-alkylation over di-alkylation .
- In-situ monitoring : Employ real-time IR spectroscopy to track amine consumption and adjust reagent addition rates .
Q. How should discrepancies in reported physicochemical properties (e.g., vapor pressure, solubility) be resolved?
- Method validation : Compare measurement techniques (e.g., static vs. dynamic vapor pressure methods) and calibrate instruments using NIST-certified standards .
- Computational modeling : Predict properties via quantum mechanical calculations (e.g., COSMO-RS) and validate against experimental data .
- Literature triangulation : Cross-reference data from peer-reviewed journals, PubChem, and EPA DSSTox to identify outliers .
Q. What distinguishes the reactivity of this compound from structural analogs like N,N-Dicyclohexylmethylamine?
- Steric effects : The ethyl-methyl substitution reduces steric hindrance compared to bulkier dicyclohexyl analogs, enhancing nucleophilicity in alkylation reactions .
- Electronic effects : Methyl and ethyl groups donate electrons via inductive effects, increasing the amine’s basicity (pKa ~10.5) relative to unsubstituted cyclohexylamine (pKa ~10.1) .
- Comparative studies : Use kinetic assays (e.g., competition reactions with benzyl chloride) to quantify relative reaction rates .
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